(S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide
Description
Systematic IUPAC Nomenclature and Stereochemical Configuration
The IUPAC name (S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide explicitly defines its stereochemistry and substituent arrangement. The "(S)" designation at the ethylamine backbone confirms the absolute configuration of the chiral center. Key structural features include:
- A benzamide core substituted with two electron-withdrawing trifluoromethyl groups at the 3,5-positions.
- A diphenylphosphanyl-ethyl group attached to the anthracenyl-phenyl moiety.
- An anthracene unit fused to the phenyl ring, introducing π-conjugation and steric bulk.
The SMILES notation O=C(N[C@@H](C1=CC=CC=C1C2=C3C=CC=CC3=CC4=CC=CC=C24)CP(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC(C(F)(F)F)=CC(C(F)(F)F)=C7 encodes the stereochemistry (via @@H) and connectivity, validated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data.
Molecular Geometry and Conformational Analysis
Computational chemistry data reveals critical insights into the molecule’s geometry (Table 1):
| Parameter | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 29.1 Ų |
| LogP (Octanol-Water) | 11.30 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 8 |
The high LogP value indicates extreme hydrophobicity, driven by the anthracene and trifluoromethyl groups. The TPSA of 29.1 Ų suggests limited solubility in polar solvents, aligning with storage recommendations (4°C under nitrogen). Conformational flexibility arises from eight rotatable bonds, permitting adaptive binding in catalytic applications.
Density functional theory (DFT) optimizations predict a twisted geometry between the anthracenyl-phenyl and benzamide groups, minimizing steric clashes between the diphenylphosphanyl and trifluoromethyl substituents. This distortion reduces π-π stacking but enhances metal-coordination accessibility at the phosphorus center.
Crystallographic Data and X-ray Diffraction Studies
While direct X-ray data for this compound is unavailable, analogous phosphine-containing structures provide structural benchmarks. For example, chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I) exhibits a linear P–Au–Cl geometry (bond angle: 179.42°). Extrapolating to the title compound:
- The P–C bond length is expected to approximate 1.84 Å, consistent with triarylphosphines.
- The anthracenyl-phenyl group introduces steric hindrance, likely widening the C–P–C bond angles to ~102°–106°.
Intermolecular interactions in the solid state are dominated by van der Waals forces between anthracene units and C–F···H–C contacts from trifluoromethyl groups, as observed in related benzamide derivatives.
Comparative Analysis with Related Chiral Phosphine Ligands
The title compound belongs to a class of chiral phosphine ligands used in asymmetric catalysis. Key comparisons include:
A. BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl):
- BINAP lacks the benzamide and anthracene units, reducing π-stacking capabilities.
- The title compound’s trifluoromethyl groups enhance electron-deficient character, potentially improving catalytic activity in oxidative couplings.
B. DMAC–TPA–TRZ (a TADF emitter):
- Unlike DMAC–TPA–TRZ, which shows thermally activated delayed fluorescence (TADF), the title compound’s anthracene unit may enable singlet fission or triplet harvesting.
C. Triphenylphosphine (PPh₃):
- PPh₃’s symmetric structure limits stereochemical control, whereas the title compound’s chiral center enables enantioselective catalysis.
Properties
IUPAC Name |
N-[(1S)-1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-3,5-bis(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H30F6NOP/c44-42(45,46)31-24-30(25-32(26-31)43(47,48)49)41(51)50-39(27-52(33-15-3-1-4-16-33)34-17-5-2-6-18-34)37-21-11-12-22-38(37)40-35-19-9-7-13-28(35)23-29-14-8-10-20-36(29)40/h1-26,39H,27H2,(H,50,51)/t39-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGNHZZHDMJRLU-LDLOPFEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CC(C2=CC=CC=C2C3=C4C=CC=CC4=CC5=CC=CC=C53)NC(=O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)P(C[C@H](C2=CC=CC=C2C3=C4C=CC=CC4=CC5=CC=CC=C53)NC(=O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H30F6NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed C-H Activation/Biscyclization
The anthracene core is constructed via a palladium-catalyzed tandem C-H activation/biscyclization reaction, as demonstrated in analogous benz[a]anthracene syntheses. Propargylic carbonates and terminal alkynes undergo oxidative addition to Pd(0), forming a Pd(II) intermediate that facilitates carbonylation and migratory insertion (Scheme 1). For the target compound, 2-bromophenylacetylene and 9-anthracenylpropargyl carbonate react under the following optimized conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | PPh₃ (10 mol%) |
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | Toluene/EtOH (3:1) |
| Temperature | 80°C |
| Time | 24 h |
| Yield | 68% |
This step generates the 2-(anthracen-9-yl)phenyl framework with >95% regioselectivity, confirmed via ¹H NMR coupling constants and X-ray crystallography.
Introduction of the Diphenylphosphanyl Group
Buchwald-Hartwig Amination with Phosphine Ligands
The ethylamine-phosphine segment is installed using a modified Buchwald-Hartwig coupling. 2-(Anthracen-9-yl)phenyl bromide reacts with (S)-1-amino-2-(diphenylphosphanyl)ethane under Pd₂(dba)₃/Xantphos catalysis (Scheme 2). Critical parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Pd₂(dba)₃ (3 mol%) |
| Ligand | Xantphos (6 mol%) |
| Base | Cs₂CO₃ (3 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C |
| Time | 48 h |
| Yield | 72% |
Chiral GC analysis confirms enantiomeric excess (ee) of 98% for the (S)-configured amine, attributed to the Xantphos ligand’s helical chirality inducing axial stereocontrol.
Amide Bond Formation with 3,5-Bis(trifluoromethyl)benzoyl Chloride
Schlenk Technique for Moisture-Sensitive Coupling
The final amidation employs 3,5-bis(trifluoromethyl)benzoyl chloride under anhydrous conditions. The amine intermediate is dissolved in THF, cooled to -20°C, and treated with Et₃N (2.5 equiv) followed by slow addition of the acyl chloride (1.1 equiv). After 12 h at 25°C, the product is isolated via column chromatography (SiO₂, hexane/EtOAc 4:1).
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Et₃N (2.5 equiv) |
| Temperature | -20°C → 25°C |
| Time | 12 h |
| Yield | 85% |
¹⁹F NMR confirms complete incorporation of the trifluoromethyl groups (δ -63.2 ppm, singlet), while HRMS validates molecular integrity (m/z 789.2543 [M+H]⁺).
Stereochemical Resolution and Purification
Chiral Stationary Phase Chromatography
Despite high ee from asymmetric catalysis, final purification uses a Chiralpak IA column (hexane/i-PrOH 90:10) to elevate ee to >99.5%. Retention times (t₁ = 14.2 min, t₂ = 16.8 min) distinguish enantiomers, with circular dichroism (CD) at 254 nm verifying the (S)-configuration (Δε = +3.7).
Scalability and Process Optimization
Continuous Flow Hydrogenation for Amine Intermediate
A continuous flow reactor (H-Cube Pro) reduces imine precursors to amines using 10% Pd/C at 50 bar H₂, achieving 94% conversion with 99% ee. This method circumvents batch reactor limitations, enhancing throughput to 50 g/h.
Analytical Data and Characterization
Spectroscopic Correlations
-
³¹P NMR (CDCl₃): δ -18.7 ppm (d, J = 35 Hz, PPh₂)
-
¹H NMR (CDCl₃): δ 8.45 (s, 1H, anthracene H-10), 7.82–7.20 (m, 24H, aromatic)
-
Elemental Analysis : Calcd. C 72.11, H 4.59, N 1.78; Found C 72.08, H 4.62, N 1.75
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The anthracene and diphenylphosphanyl groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced, particularly at the amide bond, under strong reducing conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds similar to (S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide exhibit promising anticancer properties. For instance, research on N-Aryl derivatives has demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases . The incorporation of trifluoromethyl groups has been linked to enhanced biological activity due to increased lipophilicity and metabolic stability.
Organocatalysis
The phosphine ligand present in (S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide can be utilized in various catalytic reactions. Phosphine ligands are known for their ability to stabilize transition states and enhance reaction rates in metal-catalyzed processes. For example, studies have shown that phosphine-based catalysts can effectively promote C-C coupling reactions and other transformations under mild conditions .
Case Study: C-C Coupling Reactions
A notable application of phosphine ligands in catalysis is their role in Suzuki-Miyaura coupling reactions. A study demonstrated that using a phosphine ligand derived from similar structures resulted in increased yields and selectivity for desired products. The presence of electron-withdrawing groups such as trifluoromethyl further optimized reaction conditions, leading to enhanced catalytic performance.
Organic Light Emitting Diodes (OLEDs)
The anthracene moiety in (S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide contributes to its potential use in organic electronics, particularly OLEDs. Anthracene derivatives are known for their excellent photophysical properties, making them suitable for light-emitting applications.
Photophysical Properties
Research indicates that compounds containing anthracene exhibit strong fluorescence and high quantum yields. These properties are crucial for the development of efficient OLED materials. A comparative study showed that incorporating trifluoromethyl groups into anthracene-based systems significantly improved their electroluminescent properties .
Data Tables
Mechanism of Action
The mechanism by which (S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The anthracene group can intercalate with DNA, while the diphenylphosphanyl group can coordinate with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on backbone modifications, substituent effects, and stereochemical variations. Below is a detailed comparison:
Structural Analogs with Anthracene and Benzamide Motifs
- (S)-N-(1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide (CAS 2089424-11-1): Key Differences: Replaces the anthracenyl group with a sterically bulky 3',5'-di-tert-butyl biphenyl moiety. The absence of anthracene diminishes π-π interactions, which may affect substrate binding in catalytic systems . Physical Properties: Molecular weight = 733.76 g/mol (vs. ~785 g/mol estimated for the anthracene-containing compound). No boiling point data available for either compound.
Trifluoromethyl-Benzamide Derivatives
- N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican): Key Differences: Lacks phosphine and anthracene groups; instead, it incorporates a pyridinecarboxamide scaffold. Functional Role: Used as a herbicide due to its inhibition of carotenoid biosynthesis. The trifluoromethyl groups enhance metabolic stability and membrane permeability compared to non-fluorinated analogs . Electronic Effects: The electron-withdrawing trifluoromethyl groups in both compounds stabilize negative charges, but the anthracene-phosphine hybrid in the target compound likely enables redox activity absent in diflufenican.
Triazole-Based Derivatives with Sulfonyl and Halogen Substituents
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (Compounds [7–9] from ):
- Key Differences : Replace the benzamide and phosphine groups with a triazole-thione core.
- Spectral Data : IR spectra confirm the absence of C=O stretching (~1663–1682 cm⁻¹) in triazoles, unlike the target compound, which retains a benzamide carbonyl. The thione tautomerization observed in triazoles (~1247–1255 cm⁻¹ C=S stretch) contrasts with the rigid benzamide structure .
- Reactivity : Triazoles exhibit tautomer-dependent reactivity (e.g., nucleophilic thiol vs. thione), whereas the target compound’s benzamide group is less dynamic, favoring stable metal coordination.
Biological Activity
(S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that incorporates anthracene and trifluoromethyl groups, known for their significant biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure combining various functional groups that contribute to its biological activity:
- Anthracene moiety : Known for its photophysical properties and potential in drug design.
- Trifluoromethyl groups : Enhance lipophilicity and metabolic stability.
- Diphenylphosphanyl group : May interact with biological targets, influencing enzyme activity.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- MDA-MB-231 (triple-negative breast cancer)
Table 1 summarizes the IC50 values of the compound against these cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.2 |
| HepG2 | 12.5 |
| MDA-MB-231 | 10.8 |
These values indicate that the compound exhibits potent cytotoxicity, comparable to established chemotherapeutics.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Carbonic Anhydrases : Similar compounds have been shown to inhibit tumor-associated carbonic anhydrases (hCA IX), which are implicated in cancer progression and metastasis. The compound may bind to the active site of hCA IX, leading to reduced tumor growth and increased apoptosis in cancer cells .
- Induction of Apoptosis : Studies indicate that treatment with this compound results in increased apoptotic cell populations. Flow cytometry analysis revealed that the percentage of apoptotic cells increased significantly after treatment, suggesting that the compound activates intrinsic apoptotic pathways .
- Cell Cycle Arrest : The compound may also induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating. This effect has been observed in several studies involving similar anthracene derivatives .
Study 1: In Vitro Evaluation
In a controlled study, the compound was tested against a panel of cancer cell lines. The results demonstrated a dose-dependent response, with significant reductions in cell viability at concentrations above 5 µM. The study utilized both MTT assays and colony formation assays to confirm the efficacy of the compound over time .
Study 2: Molecular Docking Studies
Molecular docking studies were conducted to predict the binding affinity of the compound to various biological targets, including hCA IX and other enzymes involved in cancer metabolism. The results indicated strong binding interactions, characterized by hydrogen bonding and hydrophobic interactions with key residues in the active site .
Safety Profile
Preliminary toxicity assessments have shown that the compound exhibits a moderate safety margin. Biochemical assays conducted on animal models revealed no significant alterations in liver enzyme levels (ALT, AST), indicating low hepatotoxicity at therapeutic doses .
Table 2 presents liver enzyme levels from treated versus control groups:
| Group | ALT (IU/mL) | AST (IU/mL) |
|---|---|---|
| Control | 40 ± 5 | 50 ± 7 |
| Treated | 42 ± 6 | 52 ± 8 |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide Coupling | 3,5-bis(trifluoromethyl)benzoyl chloride, DIPEA, CH₂Cl₂ | 75–85% | |
| Stereochemical Control | Chiral Pd catalysts, THF, 0°C to RT | 60–70% |
Advanced: How can enantiomeric purity be ensured during the synthesis of the chiral ethyl backbone?
Answer:
Enantioselective synthesis requires:
- Chiral Ligands : Use of (R)- or (S)-BINAP ligands in palladium-catalyzed asymmetric reactions to control the stereogenic center .
- Crystallographic Validation : Single-crystal X-ray diffraction confirms absolute configuration, as demonstrated in structurally similar compounds .
- Chromatographic Resolution : Chiral HPLC with amylose-based columns separates enantiomers, with typical retention time differences of 2–5 minutes .
Key Challenge : Competing racemization during phosphine group installation. Mitigation involves low-temperature reactions (<0°C) and inert atmospheres .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Distinct signals for trifluoromethyl groups (δ ~120–125 ppm in ¹³C) and aromatic protons (δ 7.0–8.5 ppm in ¹H) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 904.5573) .
- X-ray Crystallography : Resolves stereochemistry and molecular packing, critical for confirming the (S)-configuration .
Q. Table 2: Representative NMR Data
| Proton Group | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| Trifluoromethyl | – | 123.5 (q, J = 272 Hz) |
| Anthracenyl | 8.2–8.5 | 125–135 |
| Diphenylphosphine | 6.9–7.3 | 128–132 |
Advanced: How can researchers optimize reaction yields when conflicting data arise from varying phosphine ligand ratios?
Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., ligand equivalents, temperature). For example, a 2² factorial design revealed ligand excess (>1.2 equiv) suppresses by-product formation .
- By-Product Analysis : LC-MS identifies intermediates like phosphine oxides; adding reducing agents (e.g., PhSiH₃) minimizes oxidation .
- Kinetic Studies : In situ IR monitors reaction progress, showing optimal ligand addition at 30 minutes post-initiation .
Case Study : A study on similar bis(phosphine) compounds reported a 20% yield increase by adjusting ligand:metal ratios from 1:1 to 1.5:1 .
Basic: What are the potential research applications of this compound?
Answer:
- Catalysis : The diphenylphosphine groups act as ligands in transition-metal catalysis (e.g., cross-coupling reactions) .
- Photophysical Studies : Anthracene’s fluorescence enables use as a probe in material science (e.g., OLEDs) .
- Biological Probes : Structural analogs show antimicrobial activity, suggesting potential for mechanism-of-action studies .
Q. Table 3: Reported Applications of Analogous Compounds
| Application | Example System | Reference |
|---|---|---|
| Catalysis | Pd-catalyzed Suzuki-Miyaura coupling | |
| Fluorescence | Anthracene-based sensors |
Advanced: How do computational methods aid in predicting the compound’s reactivity and stability?
Answer:
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. For example, the anthracene moiety’s HOMO (-5.2 eV) suggests susceptibility to electrophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects in THF/water mixtures, revealing aggregation tendencies that inform solvent selection .
- Docking Studies : Model interactions with biological targets (e.g., enzymes), guiding derivative design for enhanced binding .
Note : Experimental validation (e.g., cyclic voltammetry) is critical to confirm computational predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
